N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that features both indole and chromenone moieties. The presence of these two distinct structures within a single molecule suggests potential applications in various fields, including medicinal chemistry and materials science. The indole ring is known for its biological activity, while the chromenone structure is often associated with antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and chromenone precursors. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chromenone moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Pechmann condensation, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and chromenone moieties can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide likely involves interactions with various molecular targets, including enzymes and receptors. The indole moiety is known to interact with serotonin receptors, while the chromenone structure may interact with antioxidant pathways . These interactions can lead to a variety of biological effects, including modulation of neurotransmitter levels and reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and has been studied for its potential therapeutic applications.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-chloro-9H-carbazol-2-yl)propanamide: Another indole derivative with potential biological activity.
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of both indole and chromenone moieties within a single molecule. This combination of structures may confer unique biological and chemical properties, making it a valuable compound for further study .
Properties
Molecular Formula |
C24H23ClN2O5 |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C24H23ClN2O5/c1-14-17-6-7-20(30-2)23(31-3)22(17)32-24(29)18(14)13-21(28)26-9-11-27-10-8-15-4-5-16(25)12-19(15)27/h4-8,10,12H,9,11,13H2,1-3H3,(H,26,28) |
InChI Key |
WOMRMGCXUFDXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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